(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine
Overview
Description
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C10H22ClN3 and a molecular weight of 219.76 g/mol . . This compound is characterized by the presence of a cyclobutyl group attached to a methanamine moiety, which is further substituted with a 4-methylpiperazinyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine typically involves the reaction of cyclobutanemethanamine with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine is used as an intermediate in the synthesis of various organic compounds
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs or as a tool in biochemical research.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its effects on specific diseases or conditions, and its derivatives could be developed into new medications.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (1-(4-Methylpiperazin-1-yl)cyclopropyl)methanamine
- (1-(4-Methylpiperazin-1-yl)cyclopentyl)methanamine
- (1-(4-Methylpiperazin-1-yl)cyclohexyl)methanamine
Uniqueness: (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
Properties
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cyclobutyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10(9-11)3-2-4-10/h2-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCNUTZJNXCSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCC2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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